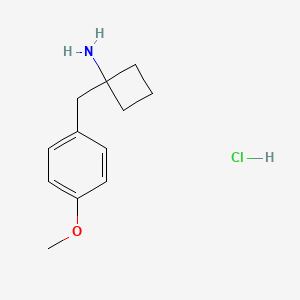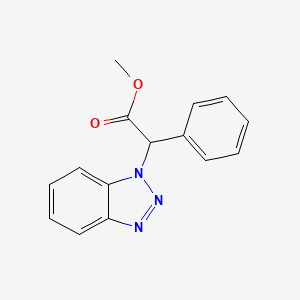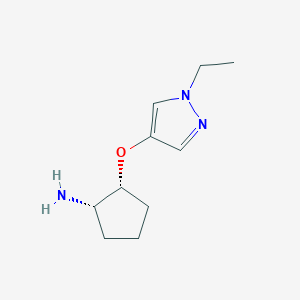![molecular formula C17H20N4O5S B2491194 2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide CAS No. 2034389-41-6](/img/structure/B2491194.png)
2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Electroactive Material for Zinc Ion Detection
A study by Saleh and Gaber (2001) utilized a similar sulpiride drug as an electroactive material for creating a PVC-based membrane electrode selective for zinc ions. This electrode showed promising characteristics like a Nernstian response, fast response time, and good selectivity over other metal ions. Such materials are crucial for environmental monitoring and industrial processes where metal ion levels must be precisely controlled. The synthesis and application details provide insights into how complex organic compounds can be engineered for specific analytical applications (Saleh & Gaber, 2001).
Synthesis and Labelling for Research Purposes
Another study from 1972 by Noel et al. focused on synthesizing and labeling sulpiride (a compound with a structure bearing resemblance to the query chemical) with carbon-14. This work highlights the importance of chemical synthesis in creating labeled compounds for pharmacological and biological research, aiding in the tracking and analysis of drug distribution and metabolism in the body (Noel et al., 1972).
Fluorescence Enhancement for Probing Biochemical Reactions
A study by Faridbod et al. (2009) on Glibenclamide, a compound structurally different but conceptually relevant, showed its potential to enhance the fluorescence of erbium ions. This property was utilized to develop a simple and sensitive fluorimetric probe, demonstrating the chemical's utility in biochemical assay development. Such research underscores the role of complex organic molecules in enhancing detection methods for ions or molecules, facilitating more precise biological and chemical analyses (Faridbod et al., 2009).
Synthesis of Complex Organic Compounds for Pharmacological Studies
Research into the synthesis of complex organic compounds often targets the development of new pharmacological agents. For instance, the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents by Starrett et al. (1989) exemplifies efforts to create new therapeutic options. Though not directly related to the query chemical, this study illustrates the broader scientific interest in synthesizing and testing novel compounds for various therapeutic applications, contributing to our understanding of disease treatment mechanisms (Starrett et al., 1989).
Propriétés
IUPAC Name |
2-methoxy-5-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-26-15-6-5-12(10-13(15)17(18)23)27(24,25)19-7-8-21-16(22)9-11-3-2-4-14(11)20-21/h5-6,9-10,19H,2-4,7-8H2,1H3,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEPUUGZNPEFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=C3CCCC3=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)


![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)





![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)


![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)
